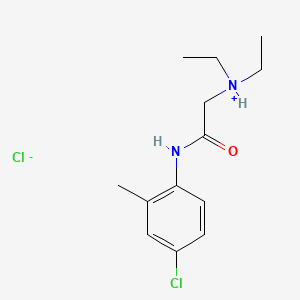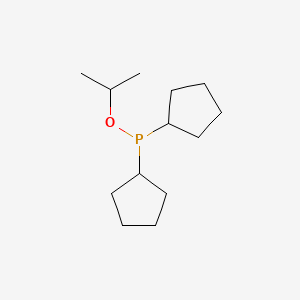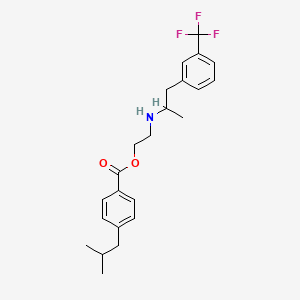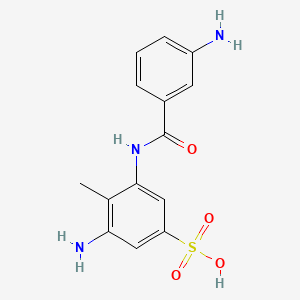
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a 3-chloro group and a piperidinyl moiety, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with N-(1-(phenylmethyl)-4-piperidinyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic ring or the piperidinyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target of interest.
Comparison with Similar Compounds
3-Chloro-N-(1-phenylethyl)benzamide: Shares a similar benzamide core but with different substituents.
N-(1-(phenylmethyl)-4-piperidinyl)benzamide: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness: 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to the presence of both the chloro and piperidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
63639-51-0 |
|---|---|
Molecular Formula |
C19H22Cl2N2O |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-1-ium-4-yl)-3-chlorobenzamide;chloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15;/h1-8,13,18H,9-12,14H2,(H,21,23);1H |
InChI Key |
IABBOZALWVRPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CCC1NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



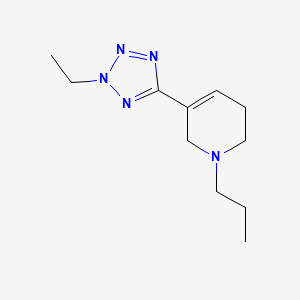
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
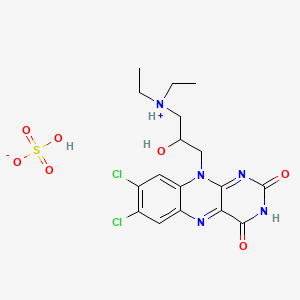
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)

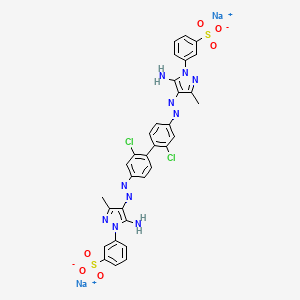
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
